2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide is an organic compound with a complex structure that includes a chlorophenoxy group, a pyrazolyl group, and a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form the chlorophenoxy compound.
Synthesis of the pyrazolyl intermediate: This involves the reaction of 3,5-dimethyl-4-phenyl-1H-pyrazole with an alkylating agent to introduce the ethyl group.
Coupling of intermediates: The final step involves coupling the chlorophenoxy and pyrazolyl intermediates with 2-methylpropanamide under specific reaction conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like chlorine (Cl2) and alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler compound with a similar chlorophenoxy group.
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide: A compound with a similar pyrazolyl group but different amide structure.
Properties
Molecular Formula |
C23H26ClN3O2 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H26ClN3O2/c1-16-21(18-8-6-5-7-9-18)17(2)27(26-16)15-14-25-22(28)23(3,4)29-20-12-10-19(24)11-13-20/h5-13H,14-15H2,1-4H3,(H,25,28) |
InChI Key |
DYOFULISHNKEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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